5-bromo-7-chloro-3H-2-benzofuran-1-one
Description
5-Bromo-7-chloro-3H-2-benzofuran-1-one is a halogenated benzofuran derivative characterized by a bicyclic aromatic framework substituted with bromine and chlorine at the 5- and 7-positions, respectively. Benzofuran derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structural features, such as planarity of the benzofuran core and halogen-mediated intermolecular interactions, are critical to its physicochemical behavior and crystallographic packing, as observed in related structures .
Properties
Molecular Formula |
C8H4BrClO2 |
|---|---|
Molecular Weight |
247.47 g/mol |
IUPAC Name |
5-bromo-7-chloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrClO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2H,3H2 |
InChI Key |
ROMOLAMCFLMLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Cl)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-3H-2-benzofuran-1-one typically involves the halogenation of a benzofuran precursor. One common method is the bromination and chlorination of 2-benzofuran-1(3H)-one. The reaction conditions often include:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The halogen atoms (bromine and chlorine) in 5-bromo-7-chloro-3H-2-benzofuran-1-one can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: The major products are typically derivatives where the halogen atoms are replaced by other functional groups such as hydroxyl (-OH) or amino (-NH2) groups.
Oxidation Reactions: The major products are typically oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: The major products are typically reduced derivatives such as alcohols or alkanes.
Scientific Research Applications
5-bromo-7-chloro-3H-2-benzofuran-1-one: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-7-chloro-3H-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Halogen Effects on Reactivity and Packing
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability compared to chlorine enhance halogen-bonding strength (e.g., Br⋯O interactions at 3.335 Å in sulfonyl derivatives ). Chlorine’s smaller size may result in weaker interactions but improved solubility.
- Iodine Substitution : The 7-iodo analog () likely exhibits stronger halogen bonding due to iodine’s higher polarizability, though steric bulk may reduce crystallinity.
Functional Group Influence
- Sulfonyl vs. Ester Groups : Sulfonyl substituents (e.g., in ) promote robust halogen and hydrogen bonding, stabilizing crystal lattices. Ester derivatives () prioritize hydrogen bonding, altering solubility and melting points.
- Methyl Groups : Methyl substituents (e.g., at C2 and C7 in ) introduce steric effects, increasing dihedral angles (77.37°) between benzofuran and attached rings, thereby modulating molecular rigidity .
Thermal and Physical Properties
- The sulfonyl derivative in has a melting point of 438–439 K, reflecting strong intermolecular forces. Chloro or fluoro analogs may exhibit lower melting points due to reduced interaction strength.
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